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molecular formula C13H16N2 B8798374 3-(Piperidin-1-yl)-1h-indole

3-(Piperidin-1-yl)-1h-indole

Cat. No. B8798374
M. Wt: 200.28 g/mol
InChI Key: DSKKWRMQFREVAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07595339B2

Procedure details

Add nBu4NF (1.0M in THF, 3.2 mL, 3.2 mmol) to a solution of 3-piperidin-1-yl-1-triisopropylsilanyl-1H-indole (835 mg, 2.34 mmol) in THF (10 mL). Stir the red solution at RT for 1 h, then dilute with EtOAc (40 mL) and wash with satd NaHCO3 (20 mL). Dry, filter, and concentrate the organic solution then purify the crude material by flash chromatography, using a linear gradient of 100% hexanes to 40% EtOAc/hexanes. Obtain the title compound (347 mg, 74%) as a grey solid. MS (ES+) 201.1 (M+1)+. 1H NMR (400 MHz, CDCl3): δ 7.65 (d, 1H, J=8.1), 7.59 (br s, 1H), 7.29 (d, 1H, J=8.4), 7.16 (t, 1H, J=7.5), 7.06 (t, 1H, J=7.9), 6.70 (s, 1H), 3.03 (m, 4H), 1.80 (m, 4H), 1.59 (m, 2H).
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
3-piperidin-1-yl-1-triisopropylsilanyl-1H-indole
Quantity
835 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-].[N:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[N:27]([Si](C(C)C)(C(C)C)C(C)C)[CH:26]=2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>C1COCC1.CCOC(C)=O>[N:19]1([C:25]2[C:33]3[C:28](=[CH:29][CH:30]=[CH:31][CH:32]=3)[NH:27][CH:26]=2)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[F-]
Name
3-piperidin-1-yl-1-triisopropylsilanyl-1H-indole
Quantity
835 mg
Type
reactant
Smiles
N1(CCCCC1)C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the red solution at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with satd NaHCO3 (20 mL)
CUSTOM
Type
CUSTOM
Details
Dry
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic solution
CUSTOM
Type
CUSTOM
Details
then purify the crude material by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1(CCCCC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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